![molecular formula C21H19F4N5O2 B609457 NB-360 free base CAS No. 1262857-73-7](/img/new.no-structure.jpg)
NB-360 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NB-360 is a potent and brain penetrable BACE-1 inhibitor. NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice. NB-360 can completely block the progression of Aβ deposition in the brains of APP transgenic mice, a model for amyloid pathology. NB-360 stopped accumulation of activated inflammatory cells in the brains of APP transgenic mice. Upon chronic treatment of APP transgenic mice, patches of grey hairs appeared.
Biological Activity
NB-360 is a novel BACE-1 inhibitor that has garnered attention for its potential therapeutic applications in Alzheimer's disease (AD) due to its ability to reduce amyloid-β (Aβ) levels and neuroinflammation. This article provides a comprehensive overview of the biological activity of NB-360 free base, including its pharmacological properties, mechanism of action, and relevant case studies.
Pharmacological Properties
NB-360 exhibits potent inhibition of BACE-1 and BACE-2 enzymes, which are critical in the production of Aβ peptides. The compound has demonstrated the following characteristics:
- Potency : The IC50 values for NB-360 against human and mouse BACE-1 are approximately 5 nM, while BACE-2 shows an IC50 of 6 nM, indicating high potency against these targets .
- Selectivity : It does not inhibit pepsin or cathepsins D and E, with IC50 values exceeding 250 μM, suggesting a favorable selectivity profile .
- Brain Penetration : NB-360 has shown excellent brain penetration capabilities, which is critical for its effectiveness in treating central nervous system disorders .
The mechanism by which NB-360 exerts its effects primarily involves the inhibition of Aβ production. This is achieved through:
- Inhibition of Aβ Release : NB-360 significantly inhibits the release of both Aβ40 and Aβ42 from human APP-overexpressing CHO cells, with IC50 values around 3 nM for Aβ42 and 4 nM for sAPPβ .
- Reduction of Neuroinflammation : Studies have indicated that treatment with NB-360 leads to a reduction in markers of neuroinflammation alongside decreased Aβ levels, suggesting that it may have downstream effects on AD progression .
Case Studies and Research Findings
Several studies have highlighted the efficacy of NB-360 in various models:
Study 1: Efficacy in Animal Models
In a study involving APP transgenic mice, oral administration of NB-360 resulted in over 90% reduction in brain Aβ levels. The compound was administered at a dose of 30 μmol/kg, leading to a significant decrease in TX-100 soluble brain Aβ40 levels .
Study 2: Pharmacokinetics
In pharmacokinetic studies conducted on dogs, NB-360 treatment caused an approximate 80% reduction in cerebrospinal fluid (CSF) Aβ40 concentrations within 48 hours post-dose. This rapid response indicates not only the potency but also the bioavailability of the compound when administered orally .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of NB-360:
Scientific Research Applications
Pharmacological Properties
NB-360 free base acts as a potent inhibitor of BACE1, leading to significant reductions in soluble amyloid-beta levels in preclinical models. Research indicates that treatment with NB-360 can effectively lower the formation of new amyloid plaques and slow down the deposition of β-amyloid in the brain. This inhibition is crucial in the context of Alzheimer's disease, where amyloid-beta accumulation is a hallmark feature.
Preclinical Studies
Several preclinical studies have investigated the efficacy and safety of this compound:
- Study on APPPS1 Mice :
- Chronic Treatment Study :
Clinical Trials
While NB-360 was initially positioned for clinical trials targeting Alzheimer’s disease, recent updates indicate that development has been discontinued for this indication as of October 2023. The reasons for discontinuation include challenges in achieving desired efficacy endpoints during preclinical evaluations .
Summary Table of Key Findings
Study Type | Objective | Methodology | Key Findings |
---|---|---|---|
Preclinical Study | Impact on Aβ Levels | Administration via food pellets | Significant reduction in Aβ40 and Aβ42 levels |
Chronic Treatment | Long-term effects on plaque deposition | Continuous treatment from 4 to 7 months | Sustained reductions in plaque formation |
Clinical Trials | Efficacy in Alzheimer’s disease | Various clinical settings | Development discontinued due to efficacy challenges |
Properties
CAS No. |
1262857-73-7 |
---|---|
Molecular Formula |
C21H19F4N5O2 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1 |
InChI Key |
BQFHTVUWPJXLOW-VQTJNVASSA-N |
SMILES |
CC1=C(C(NC2=CC=C(F)C([C@]3(C)CO[C@@](C)(C(F)(F)F)C(N)=N3)=C2)=O)N=CC(C#N)=C1 |
Isomeric SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(CO[C@@](C(=N3)N)(C)C(F)(F)F)C)C#N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NB-360; NB 360; NB360; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.